Penicilloic V Acid is obtained through the hydrolysis of Penicillin V, which is produced by the fungus Penicillium chrysogenum. The classification of Penicilloic V Acid falls within the broader category of beta-lactam antibiotics, specifically under the penicillin class. Its molecular formula is , and it has a molecular weight of approximately 365.39 g/mol .
The synthesis of Penicilloic V Acid typically involves the hydrolysis of Penicillin V. Various methods have been developed for this process:
Penicilloic V Acid features a complex molecular structure characterized by a β-lactam ring that is opened during hydrolysis. The structural formula can be represented as follows:
Penicilloic V Acid participates in various chemical reactions:
These reactions typically require controlled pH levels and temperatures to optimize yields and minimize side reactions.
Penicilloic V Acid has several scientific applications:
Penicilloic V Acid is systematically named as (4S)-2-[Carboxy-[(2-phenoxyacetyl)amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic acid [6] [10]. Its molecular formula is C₁₆H₂₀N₂O₆S, with a molecular weight of 368.40 g/mol [3] [10]. The CAS registry number assigned to this compound is 1049-84-9 [3] [10]. The SMILES notation (CC1(C)SC(N[C@H]1C(=O)O)C(NC(=O)COc2ccccc2)C(=O)O) and InChI key (OPEGYZAATHKDEM-HCWXCVPCSA-N) encode its atomic connectivity and stereochemical features, confirming the presence of two carboxylic acid groups, a thiazolidine ring, and a phenoxyacetyl side chain  [10].  
Table 1: Identity Summary of Penicilloic V Acid
| Property | Value/Descriptor | 
|---|---|
| IUPAC Name | (4S)-2-[Carboxy-[(2-phenoxyacetyl)amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic acid | 
| Molecular Formula | C₁₆H₂₀N₂O₆S | 
| Molecular Weight | 368.40 g/mol | 
| CAS Registry Number | 1049-84-9 | 
| Exact Mass | 368.1042 Da | 
Penicilloic V Acid is the primary hydrolytic degradation product of Penicillin V (phenoxymethylpenicillin), resulting from β-lactam ring cleavage [4] [6]. This transformation is enzymatically catalyzed by β-lactamases or occurs spontaneously under alkaline/aqueous conditions [2] [5]. Unlike Penicillin V, whose antibacterial activity depends on an intact β-lactam ring, Penicilloic V Acid lacks this ring and thus exhibits no antimicrobial properties [5] [7].
Key structural differences include:
-COCH₂OC₆H₅), which influences solubility and degradation kinetics  [3] [10].  Table 2: Structural Comparison with Penicillin V
| Structural Feature | Penicillin V | Penicilloic V Acid | 
|---|---|---|
| β-Lactam Ring | Intact | Cleaved | 
| Functional Groups | Thiazolidine + β-lactam | Thiazolidine + 2 carboxylates | 
| Bioactivity | Antibacterial | Inactive | 
| Key Bond | C-N (β-lactam) | C-OH (hydrolyzed) | 
Penicilloic V Acid retains three chiral centers from its Penicillin V precursor, located at positions C-5, C-6, and C-3' of the thiazolidine and side chain moieties [6] [9]. The C-5 and C-6 centers typically adopt (5R,6R) configurations, consistent with biosynthetic origins [9]. However, the ring-opening process can induce epimerization at C-6, generating minor diastereomers under certain pH conditions [9].
Stereochemical considerations:
Solubility
Penicilloic V Acid is highly soluble in polar solvents like water, methanol, and dimethyl sulfoxide (DMSO) due to its dual carboxylate groups [9] [10]. In aqueous solutions, solubility exceeds 50 mg/mL, facilitating analytical handling. However, it exhibits limited solubility in nonpolar solvents (e.g., chloroform or hexane) [10].
Stability
Reactivity
Table 3: Physicochemical Properties Summary
| Property | Characteristics | 
|---|---|
| Solubility | Water: >50 mg/mL; Methanol: High; Chloroform: <1 mg/mL | 
| Thermal Behavior | Decomposition >100°C; no observable melting point | 
| pH Stability | Stable (pH 2–4); Degrades at pH >8 | 
| Reactivity | Forms metal salts; Oxidizable at sulfur; Epimerizes at C-6 in solution | 
| Storage | -20°C, anhydrous | 
While not explicitly requested, analytical data contextualize structural claims:
                                    
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